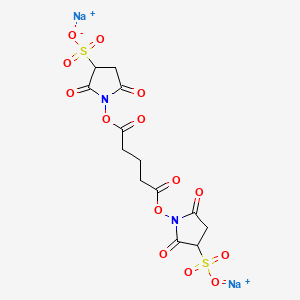
BS2G Crosslinker (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BS2G Crosslinker (disodium) is synthesized through the reaction of glutaric acid with N-hydroxysulfosuccinimide (sulfo-NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an aqueous medium at a controlled pH to ensure the formation of the desired sulfosuccinimidyl ester .
Industrial Production Methods
In industrial settings, the production of BS2G Crosslinker (disodium) involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The product is then purified through techniques such as crystallization or chromatography to achieve high purity levels suitable for research applications .
Análisis De Reacciones Químicas
Types of Reactions
BS2G Crosslinker (disodium) primarily undergoes nucleophilic substitution reactions with primary amines. This reaction forms stable amide bonds, which are crucial for crosslinking proteins and other biomolecules .
Common Reagents and Conditions
The crosslinking reaction typically requires a buffer solution, such as sodium phosphate, at a pH of 7.4. The reaction is carried out at room temperature, and the crosslinker is used in excess to ensure complete reaction with the target amines .
Major Products Formed
The primary product of the reaction between BS2G Crosslinker (disodium) and a protein or peptide is a crosslinked complex where the amide bonds link the primary amines of the biomolecules .
Aplicaciones Científicas De Investigación
BS2G Crosslinker (disodium) has a wide range of applications in scientific research:
Mecanismo De Acción
BS2G Crosslinker (disodium) exerts its effects by forming stable amide bonds with primary amines on proteins and other biomolecules. This crosslinking process helps to stabilize protein complexes and allows for the detailed study of protein interactions and structures. The sulfosuccinimidyl ester groups on the crosslinker react with the amines, leading to the formation of covalent bonds that link the molecules together .
Comparación Con Compuestos Similares
Similar Compounds
BS3 Crosslinker (Bis(sulfosuccinimidyl) suberate): Similar to BS2G but with a longer spacer arm, making it suitable for crosslinking proteins with larger distances between reactive sites.
DSS Crosslinker (Disuccinimidyl suberate): Another homobifunctional crosslinker with a non-sulfonated spacer arm, used for similar applications but with different solubility properties.
Uniqueness
BS2G Crosslinker (disodium) is unique due to its water solubility and shorter spacer arm, which makes it ideal for crosslinking proteins with closely spaced reactive sites. Its ability to form stable amide bonds in aqueous environments without the need for organic solvents sets it apart from other crosslinkers .
Propiedades
IUPAC Name |
disodium;1-[5-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINCQYPCQMBZSX-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2Na2O14S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Chloro-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B8027576.png)




![1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester](/img/structure/B8027625.png)

![2-Chloro-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B8027632.png)
![6-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde hydrochloride](/img/structure/B8027643.png)
![5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine](/img/structure/B8027651.png)
![7-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027675.png)


![1,5,6,7-Tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid benzyl ester](/img/structure/B8027686.png)
